A Technical Guide to the Spectral Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile
A Technical Guide to the Spectral Analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth technical analysis of the spectral data for the organic compound 3-(4-isopropylphenyl)-3-oxopropanenitrile. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document is structured to offer not just the data, but the underlying scientific rationale for its interpretation, reflecting a field-proven approach to structural elucidation.
Introduction to 3-(4-isopropylphenyl)-3-oxopropanenitrile
3-(4-isopropylphenyl)-3-oxopropanenitrile, with the chemical formula C₁₂H₁₃NO, belongs to the class of α-cyanoketones.[1] Its structure, featuring a benzoyl group attached to an acetonitrile moiety, presents a unique combination of functional groups that are readily identifiable through various spectroscopic methods. The presence of a keto-enol tautomerism further adds to its interesting analytical profile. The molecular weight of this compound is 187.24 g/mol .[1]
Below is a diagram illustrating the chemical structure of 3-(4-isopropylphenyl)-3-oxopropanenitrile.
Caption: Molecular structure of 3-(4-isopropylphenyl)-3-oxopropanenitrile.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile would reveal characteristic absorption bands corresponding to its nitrile, ketone, and aromatic functionalities.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
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Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
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Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹.
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Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Predicted IR Spectral Data
| Frequency Range (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2960-2850 | Aliphatic C-H | Stretching |
| 2260-2240 | Nitrile (C≡N) | Stretching |
| 1680-1660 | Aryl Ketone (C=O) | Stretching |
| 1600-1450 | Aromatic C=C | Stretching |
The nitrile (C≡N) stretch is expected to be a sharp, intense peak in a relatively clean region of the spectrum, making it a key diagnostic feature. The aryl ketone (C=O) stretch will appear at a lower wavenumber than a typical aliphatic ketone due to conjugation with the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural elucidation of 3-(4-isopropylphenyl)-3-oxopropanenitrile.
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: The compound is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), at a concentration of approximately 5-10 mg/mL.
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Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz).
Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.9 - 7.8 | Doublet | 2H | Aromatic protons ortho to the carbonyl group |
| 7.4 - 7.3 | Doublet | 2H | Aromatic protons meta to the carbonyl group |
| 4.0 - 3.8 | Singlet | 2H | Methylene protons (CH₂) adjacent to the ketone and nitrile |
| 3.1 - 2.9 | Septet | 1H | Isopropyl methine proton (CH) |
| 1.3 - 1.2 | Doublet | 6H | Isopropyl methyl protons (CH₃) |
The downfield shift of the aromatic protons ortho to the carbonyl group is due to the electron-withdrawing nature of the ketone. The methylene protons are expected to be a singlet due to the absence of adjacent protons.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| 190 - 185 | Carbonyl carbon (C=O) |
| 155 - 150 | Aromatic carbon attached to the isopropyl group |
| 135 - 130 | Aromatic carbon attached to the carbonyl group |
| 130 - 128 | Aromatic CH carbons |
| 115 - 110 | Nitrile carbon (C≡N) |
| 35 - 30 | Isopropyl methine carbon (CH) |
| 30 - 25 | Methylene carbon (CH₂) |
| 25 - 20 | Isopropyl methyl carbons (CH₃) |
The carbonyl and nitrile carbons are typically the most deshielded and shielded sp-hybridized carbons, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Electron Ionization (EI)-MS
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Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
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Ionization: The sample is bombarded with high-energy electrons, causing ionization and fragmentation.
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Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrum Data
| m/z | Proposed Fragment |
| 187 | Molecular ion [M]⁺ |
| 172 | [M - CH₃]⁺ |
| 146 | [M - C₃H₇]⁺ or [M - CH₃ - CN]⁺ |
| 145 | [4-isopropylbenzoyl]⁺ |
| 117 | [C₆H₄C(CH₃)₂]⁺ |
| 91 | [C₇H₇]⁺ (tropylium ion) |
The molecular ion peak at m/z 187 would confirm the molecular weight of the compound. The fragmentation pattern would be dominated by the loss of the isopropyl group and cleavage adjacent to the carbonyl group.
Caption: Workflow for the spectral analysis of 3-(4-isopropylphenyl)-3-oxopropanenitrile.
Integrated Spectral Interpretation
The definitive structural confirmation of 3-(4-isopropylphenyl)-3-oxopropanenitrile comes from the synergistic integration of all spectral data. The IR spectrum confirms the presence of the key functional groups. The ¹H and ¹³C NMR spectra provide the precise connectivity of the atoms, and the mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. The combination of these techniques provides a self-validating system for structural elucidation.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 61032, 3-methoxypropanenitrile. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 347496, Isopropyl 3-phenylpropionate. Retrieved from PubChem. [Link]
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National Institute of Standards and Technology (n.d.). 3-(4-Isopropylphenyl)-2-methylpropionaldehyde. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10678150, 3-Isopropyl-4-methyl-pent-2-enoic acid 3-hydroxy-2-(3-isopropyl-4-methyl-pentanoyloxy)-propyl ester. Retrieved from PubChem. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12059, 3-Isopropylphenol. Retrieved from PubChem. [Link]
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Methylamine Supplier (n.d.). 3-(4-Ethoxyphenyl)-3-Oxopropanenitrile. Retrieved from Methylamine Supplier website. [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 64799, Benzoylacetonitrile. Retrieved from PubChem. [Link]
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ACS Publications (2015). Enantioselective Tandem Michael Addition and Cyclization Reaction Enabled by Dual Organo/Copper Catalysis: Access to Functionalized 4H-Pyrans. Organic Letters. [Link]
